molecular formula C5H4INO2 B1311999 4-iodo-1H-pyrrole-2-carboxylic Acid CAS No. 252861-26-0

4-iodo-1H-pyrrole-2-carboxylic Acid

Cat. No. B1311999
M. Wt: 237 g/mol
InChI Key: PGSPYCIHODWVMJ-UHFFFAOYSA-N
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Patent
US06469171B1

Procedure details

Oxalyl chloride (203 mL, 2.32 mmol) was added to a magnetically stirred suspension of 4-iodopyrrole-2-carboxylic acid (8) (500 mg, 2.11 mmol) in dry CH2Cl2 (15.0 ml) containing dmf (1 drop). After stirring the resulting solution at 18° C. for 2 h it was added to a magnetically stirred solution of o-bromophenol (363 mg, 2.11 mmol), triethylamine (660 ml, 4.73 mmol) and 4-(N,N-dimethylamino)pyridine (dmap, several crystals) in CH2Cl2 (10 ml). After 1 h the reaction mixture was concentrated onto silica gel (5 g) and the residue subjected to flash chromatography (silica gel, 3:1 hexane/ether elution). Concentration of the appropriate fractions (Rf 0.2) then gave the title compound (761 mg, 92%) as a white crystalline solid, m.p. 126-127° C. (Found: C, 33.9; H, 1.7; Br, 20.4; I, 32.4; N, 4.0. C11H7BrINO2 requires C, 33.7; H, 1.8; Br, 20.4; I, 32.4; N, 3.6%). nmax (KBr) 3383, 2969, 1709, 1580, 1541, 1472, 1444, 1377, 1312, 1218, 1169, 1133, 1043 cm−1. 1H n.m.r. d 9.57, broad s, 1H; 7.65, dd, J 8.1 and 1.5 Hz, 1H; 7.37, td, J 8.1 and 1.5 Hz, 1H; 7.27, m, 2H; 7.18, td, J 8.1 and 1.5 Hz, 1H; 7.08, m, 1H. 13C n.m.r. d 158.0 (C), 148.3 (C), 134.0 (CH), 129.8 (CH), 129.1 (CH), 128.1 (CH), 124.4 (CH), 124.3 (CH), 123.6 (C), 116.9 (C), 62.9 (C). Mass spectrum m/z 393 (24%) 391 (22) (M+.); 220 (100) [(M−C6H4BrO)+.].
Quantity
203 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
363 mg
Type
reactant
Reaction Step Two
Quantity
660 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
92%

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.[I:7][C:8]1[CH:9]=[C:10]([C:13]([OH:15])=[O:14])[NH:11][CH:12]=1.[Br:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1O.C(N(CC)CC)C>C(Cl)Cl.CN(C1C=CN=CC=1)C>[I:7][C:8]1[CH:9]=[C:10]([C:13]([O:15][C:18]2[CH:19]=[CH:20][CH:21]=[CH:22][C:17]=2[Br:16])=[O:14])[NH:11][CH:12]=1

Inputs

Step One
Name
Quantity
203 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
500 mg
Type
reactant
Smiles
IC=1C=C(NC1)C(=O)O
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
363 mg
Type
reactant
Smiles
BrC1=C(C=CC=C1)O
Name
Quantity
660 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C1=CC=NC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
18 °C
Stirring
Type
CUSTOM
Details
After stirring the resulting solution at 18° C. for 2 h it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing dmf (1 drop)
CONCENTRATION
Type
CONCENTRATION
Details
After 1 h the reaction mixture was concentrated onto silica gel (5 g)
Duration
1 h
WASH
Type
WASH
Details
the residue subjected to flash chromatography (silica gel, 3:1 hexane/ether elution)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
IC=1C=C(NC1)C(=O)OC1=C(C=CC=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 761 mg
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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